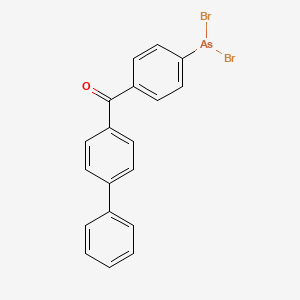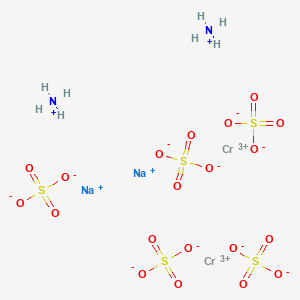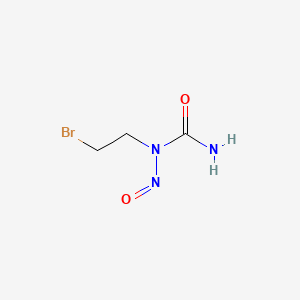
Nitrosobromoethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosobromoethylurea is a chemical compound known for its unique properties and applications in various fields of science It is characterized by the presence of a nitroso group (-NO) and a bromoethyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrosobromoethylurea can be synthesized through several methods. One common approach involves the reaction of bromoethylamine with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the nitrosation of bromoethylurea using nitrous acid or other nitrosating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Nitrosobromoethylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl group under mild conditions.
Major Products:
Oxidation: Formation of nitroethylurea.
Reduction: Formation of aminoethylurea.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Nitrosobromoethylurea has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Investigated for its potential use in cancer research due to its ability to alkylate DNA.
Industry: Utilized in the production of specialized chemicals and intermediates.
Mécanisme D'action
The mechanism of action of nitrosobromoethylurea involves its ability to alkylate DNA. The nitroso group can form reactive intermediates that interact with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA damage, which is the basis for its potential use in cancer research. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair and apoptosis.
Comparaison Avec Des Composés Similaires
Nitrosourea: Similar in structure but lacks the bromoethyl group.
Bromoethylamine: Contains the bromoethyl group but lacks the nitroso group.
Nitrosoethylurea: Similar but without the bromine atom.
Uniqueness: Nitrosobromoethylurea is unique due to the combination of the nitroso and bromoethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in DNA alkylation make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
69113-02-6 |
|---|---|
Formule moléculaire |
C3H6BrN3O2 |
Poids moléculaire |
196.00 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6BrN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
Clé InChI |
MHVNFDDSDACNJV-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)N(C(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

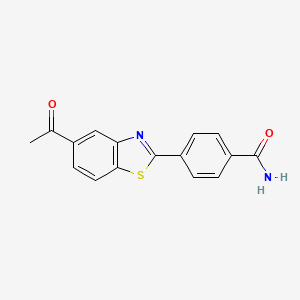
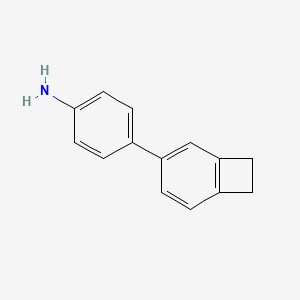
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
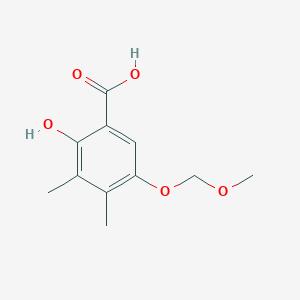
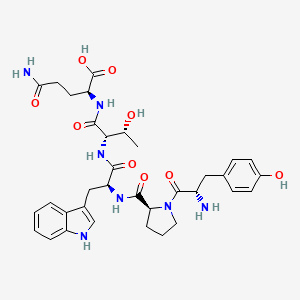
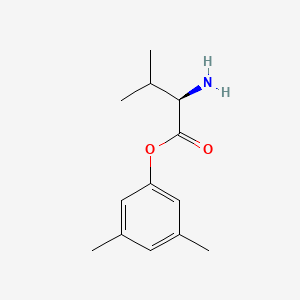
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
